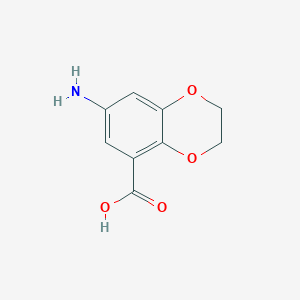

7-Amino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid

Vue d'ensemble

Description

7-Amino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid is a versatile small molecule scaffold used in various research and industrial applications. This compound, with the molecular formula C9H9NO4, is known for its unique structure, which includes a benzodioxine ring system. It is primarily used in research settings, particularly in the fields of chemistry and biology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid typically involves the formation of the benzodioxine ring followed by the introduction of the amino and carboxylic acid functional groups. One common method involves the cyclization of catechol derivatives with appropriate amino and carboxylate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pH settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the compound is generally produced in specialized chemical manufacturing facilities. These facilities employ advanced techniques such as continuous flow synthesis and automated reaction monitoring to scale up the production while maintaining consistency and quality .

Analyse Des Réactions Chimiques

Types of Reactions

7-Amino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include quinone derivatives, alcohols, and substituted benzodioxine compounds. These products are often used as intermediates in the synthesis of more complex molecules .

Applications De Recherche Scientifique

7-Amino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mécanisme D'action

The mechanism of action of 7-Amino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological processes, contributing to its observed effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Some compounds similar to 7-Amino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid include:

- 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid

- 2,3-Dihydro-1,4-benzodioxine-5-carboxamide

- 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid methyl ester

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and carboxylic acid groups allows for a wide range of chemical modifications and interactions, making it a valuable tool in research and industrial applications .

Activité Biologique

7-Amino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid (CAS No. 66410-92-2) is a small molecule with a unique benzodioxine ring system. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic properties. Its structure allows for diverse chemical interactions, making it a valuable scaffold for drug development.

The molecular formula of this compound is C9H9NO4, and it exhibits the following properties:

| Property | Value |

|---|---|

| Molecular Weight | 181.17 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within the body. The amino and carboxylic acid functional groups facilitate binding to active sites on proteins, potentially modulating their activity. This interaction can influence various cellular pathways, including those involved in inflammation and cancer progression.

Biological Activities

Research has indicated several biological activities associated with this compound:

1. Anti-inflammatory Activity

Studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. In vitro assays demonstrated a reduction in TNF-alpha and IL-6 levels when cells were treated with this compound.

2. Anticancer Properties

Preliminary investigations into the anticancer effects of this compound revealed its ability to induce apoptosis in various cancer cell lines. For instance, a study reported a significant decrease in cell viability in breast cancer cells treated with concentrations above 10 µM.

3. Enzyme Inhibition

This compound has also been studied for its role as an enzyme inhibitor. Specifically, it has shown promise as a selective inhibitor of protein kinases involved in cancer signaling pathways. The IC50 values for these interactions suggest effective modulation at low concentrations.

Case Study 1: Anti-inflammatory Effects

In a controlled study involving human macrophages, treatment with this compound resulted in:

- Reduction of TNF-alpha production: Decreased by approximately 40% at 20 µM concentration.

- IL-6 Inhibition: A notable reduction by about 30% was observed.

Case Study 2: Anticancer Activity

A series of experiments conducted on MCF-7 breast cancer cells showed:

- Cell Viability Assay Results: At 10 µM concentration, cell viability dropped to 60% compared to control.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 80 |

| 10 | 60 |

| 20 | 40 |

Synthetic Routes

The synthesis of this compound typically involves cyclization reactions starting from catechol derivatives. Common methods include:

- Cyclization of Catechol Derivatives: Using appropriate amino and carboxylate precursors under controlled conditions.

- Catalytic Methods: Employing catalysts to enhance yield and purity during synthesis.

Propriétés

IUPAC Name |

7-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c10-5-3-6(9(11)12)8-7(4-5)13-1-2-14-8/h3-4H,1-2,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSRYNXDRMYDGKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2O1)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.